molecular formula C6H14OS B2600181 2-Methoxypentane-1-thiol CAS No. 1860324-46-4

2-Methoxypentane-1-thiol

Cat. No.: B2600181
CAS No.: 1860324-46-4
M. Wt: 134.24
InChI Key: QCGUQISAYUJXGF-UHFFFAOYSA-N
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Description

Overview of Organosulfur Compounds and the Thiol Functional Group

Organosulfur compounds, a diverse class of molecules containing at least one carbon-sulfur bond, are integral to both biological systems and industrial processes. wikipedia.org Among these, thiols, also known as mercaptans, are distinguished by the presence of a sulfhydryl (-SH) functional group. ebsco.com This group is the sulfur analog of the hydroxyl (-OH) group found in alcohols. ebsco.comwikipedia.org The substitution of sulfur for oxygen imparts unique chemical properties to thiols, including a characteristically strong and often unpleasant odor, as exemplified by the use of low-molecular-weight thiols as odorants in natural gas for leak detection. ebsco.com

The chemistry of thiols is largely dictated by the properties of the sulfur atom. Sulfur is less electronegative than oxygen, resulting in a less polar S-H bond compared to the O-H bond in alcohols. learnchemistryonline.in This leads to weaker hydrogen bonding, which in turn results in lower boiling points and reduced solubility in polar solvents for thiols compared to their alcohol counterparts of similar molecular weight. wikipedia.orglibretexts.org

Historical Development of Synthetic Approaches to Thiols

The synthesis of thiols has evolved significantly over time, with early methods often relying on the reaction of hydrogen sulfide (B99878) with alcohols or alkenes. wikipedia.org For instance, the industrial production of methanethiol (B179389) involves the reaction of methanol (B129727) with hydrogen sulfide in the presence of an acidic catalyst. wikipedia.org Another traditional route involves the nucleophilic substitution of alkyl halides with a hydrosulfide (B80085) salt, such as sodium or potassium hydrosulfide. nih.gov However, a common issue with this method is the potential for the resulting thiol to react further with the alkyl halide, leading to the formation of a sulfide byproduct. libretexts.org

To address this, the use of thiourea (B124793) as a nucleophile was developed. nih.govlibretexts.org This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol. nih.govias.ac.in This approach is particularly effective for the preparation of primary thiols. wikipedia.org More contemporary methods have explored the use of various reagents and catalysts to improve efficiency and selectivity. For example, palladium-catalyzed methanolysis of thioacetates has been reported as a method for converting alkyl halides to thiols under neutral conditions. ias.ac.in The development of transition-metal-catalyzed reactions has also provided new avenues for the synthesis of aryl thiols from aryl halides. beilstein-journals.org

Structural Classification and General Reactivity Paradigms of Alkyl Thiols

Alkyl thiols are classified based on the carbon atom to which the sulfhydryl group is attached, similar to the classification of alcohols. A primary thiol has the -SH group bonded to a primary carbon, a secondary thiol to a secondary carbon, and a tertiary thiol to a tertiary carbon. This structural variation influences their reactivity.

The reactivity of alkyl thiols is characterized by several key paradigms:

Acidity: Thiols are generally more acidic than their corresponding alcohols. wikipedia.orglearnchemistryonline.in The S-H bond is weaker than the O-H bond, facilitating the release of a proton to form a thiolate anion (RS⁻). wikipedia.org This increased acidity allows thiols to react with strong bases like sodium hydroxide (B78521) to form mercaptides. learnchemistryonline.in

Nucleophilicity: The thiolate anion is a potent nucleophile. wikipedia.org It readily participates in nucleophilic substitution reactions, particularly S_N2 reactions with alkyl halides, to form sulfides (thioethers). libretexts.org

Redox Chemistry: Thiols are susceptible to oxidation. wikipedia.org Mild oxidizing agents, such as iodine or bromine, will oxidize two thiol molecules to form a disulfide (R-S-S-R). wikipedia.org This thiol-disulfide interchange is a crucial reaction in biological systems, particularly in the context of protein structure, where disulfide bridges form between cysteine residues. ebsco.comlibretexts.org Stronger oxidizing agents, like nitric acid or hydrogen peroxide, can oxidize thiols to sulfonic acids (RSO₃H). wikipedia.orglearnchemistryonline.in

Radical Chemistry: The relatively weak S-H bond in thiols allows for the abstraction of a hydrogen atom to form a thiyl radical (RS•). wikipedia.org These radicals are important intermediates in various organic and biological reactions. wikipedia.org Thiols can also act as efficient radical scavengers. britannica.com

Rationale for Academic Investigation of 2-Methoxypentane-1-thiol in Contemporary Organic Synthesis

The specific academic interest in a molecule like this compound stems from the interplay of its functional groups and stereochemistry. The presence of both a thiol and a methoxy (B1213986) group on a flexible pentane (B18724) chain offers several avenues for investigation in modern organic synthesis.

The key rationales for its study include:

Chelation and Catalysis: The proximity of the sulfur and oxygen atoms in this compound allows for the potential of bidentate chelation to metal centers. This property is of significant interest in the development of new ligands for catalysis. The ability to coordinate to a metal through both a soft donor (sulfur) and a hard donor (oxygen) can influence the electronic properties and reactivity of the metal center, potentially leading to novel catalytic transformations.

Stereoselective Synthesis: The chiral center at the second carbon position introduces the element of stereochemistry. The synthesis and reactions of enantiomerically pure or enriched this compound can be explored for applications in asymmetric synthesis. The stereocenter can influence the facial selectivity of reactions at the thiol group or at other positions in the molecule.

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol functional group is a key participant in "click" reactions, such as the thiol-ene and thiol-yne additions. nih.gov These reactions are known for their high efficiency, mild reaction conditions, and high functional group tolerance. Investigating the reactivity of this compound in these reactions could lead to the development of new polymers or functional materials with specific properties imparted by the methoxy group.

Medicinal Chemistry and Drug Discovery: Thiol-containing compounds are prevalent in many biologically active molecules and pharmaceuticals. wikipedia.orgbeilstein-journals.org The specific structural features of this compound, including its lipophilicity and the presence of a potential hydrogen bond acceptor (the methoxy group), make it a candidate for investigation in medicinal chemistry programs. Its interactions with biological targets, such as enzymes, could be of interest.

Data Tables

Table 1: General Properties of Thiols

PropertyDescription
Functional Group Sulfhydryl (-SH)
General Formula R-SH
Acidity More acidic than corresponding alcohols. wikipedia.orglearnchemistryonline.in
Boiling Point Lower than corresponding alcohols due to weaker hydrogen bonding. wikipedia.orglibretexts.org
Solubility Less soluble in polar solvents than corresponding alcohols. wikipedia.orglibretexts.org
Odor Often strong and unpleasant, especially for low molecular weight thiols. ebsco.com

Table 2: Key Reactions of Thiols

Reaction TypeReactantsProductsSignificance
Salt Formation Thiol, Strong Base (e.g., NaOH)Thiolate (Mercaptide) SaltDemonstrates the acidic nature of thiols. learnchemistryonline.in
Nucleophilic Substitution Thiolate, Alkyl HalideSulfide (Thioether)Formation of C-S bonds. libretexts.org
Mild Oxidation Thiol, Mild Oxidant (e.g., I₂)DisulfideImportant in protein folding and polymer chemistry. wikipedia.orglibretexts.org
Strong Oxidation Thiol, Strong Oxidant (e.g., HNO₃)Sulfonic AcidLeads to highly oxidized sulfur species. wikipedia.orglearnchemistryonline.in
Thiol-Ene Reaction Thiol, AlkeneThioetherA type of "click" reaction used in materials science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUQISAYUJXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Methoxypentane 1 Thiol

Thiol-Ene Reactions and Hydrothiolation Mechanisms

The thiol-ene reaction is a powerful and versatile method for forming carbon-sulfur bonds through the addition of a thiol across a double bond (hydrothiolation). wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and broad applicability, often being classified as a "click" reaction. wikipedia.org For a primary thiol like 2-Methoxypentane-1-thiol, two primary mechanistic pathways are prevalent: radical addition and catalyzed Michael addition.

Radical Addition Pathways

The radical-mediated thiol-ene reaction is a chain reaction initiated by a radical source, such as light, heat, or a chemical initiator (e.g., azobisisobutyronitrile, AIBN). wikipedia.orgchem-station.com The process involves the formation of a thiyl radical, which then adds to an alkene.

The generally accepted mechanism proceeds as follows:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This addition typically occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. chem-station.com

The reactivity in radical thiol-ene reactions is influenced by the structure of both the thiol and the alkene. Electron-rich alkenes, such as vinyl ethers and norbornene, tend to be highly reactive. wikipedia.org

Table 1: Examples of Radical-Initiated Thiol-Ene Reactions with Primary Thiols
Thiol ReactantAlkene ReactantInitiator/ConditionsProductYield (%)Reference
1-Butanethiol1-HepteneAIBN, Toluene, 50 °C, 2 h1-(Butylthio)heptane- rsc.org
1-ButanethiolButyl vinyl etherAIBN, Toluene, 50 °C, 4 h1-Butoxy-2-(butylthio)ethane88 rsc.org
ThiophenolStyrenePurple LED (390 nm), CHCl₃, rt, 21 h2-Phenylethyl phenyl sulfide (B99878)95 researchgate.net

Catalyzed Michael Addition Processes

When the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds (e.g., acrylates, enones), the thiol-ene reaction can proceed via a Michael addition mechanism. nsf.gov This pathway is typically catalyzed by a base or a nucleophile. rsc.org

The base-catalyzed mechanism involves:

Deprotonation: A base abstracts the acidic proton from the thiol, generating a highly nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in a conjugate addition.

Protonation: The resulting enolate intermediate is protonated, often by the conjugate acid of the base or another thiol molecule, to yield the final thioether product.

Common catalysts for this reaction include amines (e.g., triethylamine) and phosphines. rsc.org

Table 2: Examples of Base-Catalyzed Thiol-Michael Addition Reactions
Thiol ReactantAlkene ReactantCatalyst/ConditionsProductYield (%)Reference
ThiophenolCitralKF/Al₂O₃, Solvent-free, rt, 10 min3,7-Dimethyl-3-(phenylthio)oct-6-enal98 scielo.br
1-HexanethiolHexyl acrylateHexylamine (0.057 mol%), rtHexyl 3-(hexylthio)propanoateQuantitative nih.gov
ThiophenolEthyl acrylateAmberlyst® A21, rt, 3 hEthyl 3-(phenylthio)propanoate95 nsf.gov

Regioselectivity and Stereoselectivity in Thiol-Ene Additions

Regioselectivity: The regioselectivity of thiol-ene reactions is a key feature.

Radical Additions: The radical addition of thiols to terminal alkenes predominantly follows an anti-Markovnikov pathway. wikipedia.org This is because the addition of the thiyl radical to the terminal carbon results in a more stable secondary carbon-centered radical intermediate. nih.gov

Michael Additions: In the case of Michael additions, the regioselectivity is dictated by the electrophilic nature of the β-carbon in the α,β-unsaturated system, leading to 1,4-conjugate addition.

Catalyst Control: In some cases, particularly with transition metal catalysis (e.g., Rh-catalyzed hydrothiolation of dienes), the regioselectivity can be controlled by the choice of catalyst and ligands, allowing for the formation of either Markovnikov or anti-Markovnikov products. escholarship.orgorganic-chemistry.org

Stereoselectivity: The stereochemistry of the thiol-ene reaction can be influenced by the structure of the reactants. While additions to simple acyclic alkenes may show low stereoselectivity, additions to conformationally restricted cyclic alkenes can proceed with high stereoselectivity. nih.gov For instance, the addition of thiols to some substituted glycals has been shown to be completely stereoselective. nih.gov

Oxidation Chemistry of this compound

The sulfur atom in a thiol is in its lowest oxidation state and is readily oxidized. The oxidation of this compound is expected to follow the general patterns observed for other primary thiols, leading to the formation of disulfides, polysulfides, and ultimately, higher oxidation states of sulfur.

Formation of Disulfides and Polysulfides

Disulfides: The most common oxidation product of thiols is the corresponding disulfide, formed by the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. chemrxiv.org This process is a redox reaction where the thiol is oxidized. scielo.br A variety of mild oxidizing agents can effect this transformation, including:

Molecular oxygen (air), often in the presence of a base or catalyst. rsc.org

Hydrogen peroxide (H₂O₂), which can be catalyzed by iodide ions. organic-chemistry.org

Elemental sulfur, which can be used for the clean synthesis of disulfides from primary alkanethiols with minimal formation of higher polysulfides. tandfonline.com

N-anomeric amides, which can facilitate the radical coupling of thiols to disulfides under mild, oxidant-free conditions. nih.gov

Table 3: Reagents for the Oxidation of Primary Thiols to Disulfides

Polysulfides: Under certain conditions, the reaction of thiols with elemental sulfur can lead to the formation of polysulfides, which contain chains of sulfur atoms (R-Sₙ-R, where n > 2). For example, reacting alkyl halides with hydrogen sulfide, ammonia, and sulfur can produce polysulfides. researchgate.net The synthesis of symmetrical trisulfides from alkyl halides in water using specific sulfur donor reagents has also been reported. pharmatutor.org

Higher Oxidation States of Sulfur within the Molecule

Further oxidation of the sulfur atom in this compound, or its corresponding disulfide, can lead to sulfur-oxygenated species such as sulfinic acids and sulfonic acids. This typically requires stronger oxidizing agents.

Sulfoxides and Sulfones: While the direct oxidation of thiols to sulfoxides (R-SO-R') and sulfones (R-SO₂-R') is less common, the corresponding thioether (formed from a thiol-ene reaction) can be oxidized. For instance, sulfides can be oxidized to sulfoxides with reagents like hydrogen peroxide at room temperature, and further to sulfones with peroxyacids. chemrxiv.org

Sulfonic Acids: The oxidation of thiols to sulfonic acids (R-SO₃H) represents the highest oxidation state for the sulfur atom in this context. This transformation requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). researchgate.net The oxidation can also be achieved using a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) in the presence of a halogen or hydrogen halide catalyst. nih.gov

Nucleophilic Reactivity of the Thiolate Anion

The thiol group of this compound is acidic, with a pKa value generally lower than that of its alcohol counterpart, making it readily deprotonated by a suitable base to form the corresponding thiolate anion (2-methoxypentane-1-thiolate). chemistrysteps.comnih.gov This anion is a potent nucleophile due to the high polarizability and charge of the sulfur atom. masterorganicchemistry.comlibretexts.org

The 2-methoxypentane-1-thiolate anion is an excellent nucleophile for bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org It can react with a variety of electrophiles, most notably alkyl halides, to form thioethers. masterorganicchemistry.com

The general mechanism involves the backside attack of the thiolate nucleophile on the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-sulfur bond. researchgate.net Thiolates are generally considered superior nucleophiles to their corresponding alkoxides and are less basic, which minimizes the competing E2 elimination reactions that can be problematic with sterically hindered substrates. masterorganicchemistry.com

Table 1: Representative Sₙ2 Reactions of 2-Methoxypentane-1-thiolate

Electrophile Product Reaction Conditions Typical Yield
Methyl Iodide 1-(Methylthio)-2-methoxypentane Base (e.g., NaH) in THF High
Ethyl Bromide 1-(Ethylthio)-2-methoxypentane Base (e.g., K₂CO₃) in Acetone High

This table presents expected reactions based on the general reactivity of thiolates. Actual yields may vary depending on specific experimental conditions.

Research findings indicate that the high nucleophilicity of sulfur compared to oxygen leads to faster reaction rates in Sₙ2 processes. masterorganicchemistry.com The larger atomic radius of sulfur makes the thiolate a "soft" nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like the sp³-hybridized carbon of alkyl halides. nih.govresearchgate.net

This compound can add to carbonyl compounds such as aldehydes and ketones to form thioacetals. chemistrysteps.com This reaction typically proceeds via an acid-catalyzed pathway, starting with the formation of a hemithioacetal intermediate, which then reacts with a second molecule of the thiol to yield the stable dithioacetal. wikipedia.org

The formation of thioacetals is a valuable transformation in organic synthesis, often employed as a method for protecting carbonyl groups due to their stability under both acidic and basic conditions. wikipedia.orgquimicaorganica.org Deprotection can be achieved using reagents such as mercury(II) salts. quimicaorganica.org

Furthermore, the thiolate anion of this compound can participate in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds. researchgate.netnih.govnih.gov This 1,4-addition is a powerful method for carbon-sulfur bond formation. nih.gov

Table 2: Thioacetal Formation and Michael Addition with this compound

Carbonyl Compound Product Type Catalyst Key Features
Propanal Dithioacetal Lewis or Brønsted Acid (e.g., BF₃·OEt₂, p-TsOH) Carbonyl protection
Cyclohexanone Dithioketal Acid catalyst Formation of a spirocyclic thioketal

This table illustrates the expected reactivity of this compound with various carbonyl compounds based on established chemical principles. organic-chemistry.orgmdpi.com

Acid-Catalyzed Reactions and Cleavage Mechanisms

Under strong acidic conditions, both the ether and thiol functionalities of this compound can undergo reactions. The most significant of these is the cleavage of the ether linkage.

The cleavage of ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a well-established reaction. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms.

For a structure like 2-methoxypentane (B14715795), the cleavage pathway depends on the nature of the carbon atoms attached to the oxygen. The C-O bond in this compound involves a primary carbon (of the methoxy group) and a secondary carbon (of the pentane (B18724) backbone). Cleavage typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon. libretexts.org In this case, attack would occur at the methyl group of the ether, yielding 2-hydroxypentane-1-thiol (which is unstable and likely rearranges or reacts further) and methyl halide.

Table 3: Predicted Products of Acid-Catalyzed Ether Cleavage

Reagent Mechanism Primary Products
Excess HI Sₙ2 1-Iodo-2-methoxypentane and Methanol (B129727), followed by reaction of the alcohol to form Iodomethane

Product prediction is based on general mechanisms for the acidic cleavage of ethers. masterorganicchemistry.comlibretexts.org

The presence of the thiol group can influence the acid-catalyzed reactions of this compound. While the ether oxygen is the more basic site and is preferentially protonated, the thiol group can also interact with acidic reagents. Under strongly oxidizing acidic conditions, the thiol could be oxidized to a disulfide or further to sulfonic acid derivatives.

Complexation with Metal Ions and its Influence on Reactivity

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a soft Lewis base. wikipedia.org This characteristic allows it to act as a potent ligand, forming stable complexes with soft Lewis acid metal ions. wikipedia.org

Table 4: Metal Ion Complexation with 2-Methoxypentane-1-thiolate

Metal Ion Classification (HSAB) Expected Complex Stability Potential Influence on Reactivity
Hg²⁺ Soft Acid High Attenuation of nucleophilicity
Cd²⁺ Soft Acid High May facilitate oxidation
Pb²⁺ Borderline/Soft Acid Moderate to High Alters redox potential
Zn²⁺ Borderline Acid Moderate Can decrease nucleophilic reactivity of the thiolate nih.gov

Stability and reactivity influences are based on general principles of thiol-metal interactions. nih.govmdpi.comresearchgate.netcdnsciencepub.com

The formation of a metal-thiolate bond significantly alters the electronic properties and reactivity of the sulfur atom. For instance, coordination to a metal center can decrease the nucleophilicity of the thiolate because the lone pairs on the sulfur are engaged in bonding with the metal. nih.gov

Conversely, complexation can also activate the thiol or thiolate for other reactions. Some transition metals are known to catalyze the oxidation of thiols to disulfides. acs.org The geometry and electronic structure of the resulting metal complex can dictate the subsequent reactivity of the entire molecule, potentially influencing reactions at the nearby ether linkage or the alkyl backbone. nih.govacs.org Studies on thiol-containing peptides have shown that the sulfhydryl group plays a crucial role in the complexation of heavy metals, with the stability of the complexes often following the order of Hg²⁺ > Cd²⁺ > Pb²⁺. nih.govmdpi.com

Mechanistic Investigations and Reaction Kinetics Involving 2 Methoxypentane 1 Thiol

Elucidation of Elementary Steps in Thiol-Mediated Transformations

No specific studies detailing the elementary reaction steps for transformations involving 2-Methoxypentane-1-thiol were found. Research on other thiols suggests that mechanisms are highly dependent on the reaction type (e.g., radical-mediated thiol-ene addition, nucleophilic Michael addition, or oxidation) and conditions. rsc.org

Kinetic Studies of Key Reactions

Specific kinetic data for reactions involving this compound is not available in the reviewed literature.

Rate Law Determination and Order of Reaction

There are no published experimental data to determine the rate law or order of reaction for any transformation involving this compound. Determining a rate law, such as rate = k[A]^m[B]^n, requires systematic experimentation where reactant concentrations are varied and the effect on the reaction rate is measured. photophysics.comyoutube.comkhanacademy.org

Activation Parameters and Transition State Analysis

No studies providing the activation energy (Ea), enthalpy of activation (ΔH‡), or entropy of activation (ΔS‡) for reactions of this compound were identified. Such parameters are typically derived from measuring rate constants at different temperatures and applying the Arrhenius or Eyring equations. harvard.eduajgreenchem.com

Identification and Characterization of Reaction Intermediates

There is no available research on the direct identification or characterization of reaction intermediates (e.g., thiyl radicals or thiolate anions) formed from this compound during a chemical transformation.

Computational Analysis of Reaction Pathways and Transition States

A search for computational studies, such as those using Density Functional Theory (DFT), specifically modeling the reaction pathways and transition states for this compound yielded no results. Such analyses for other thiols have been used to rationalize reactivity and the influence of solvents and initiators on reaction mechanisms. rsc.orgnih.gov

Quantum Chemical Calculations of Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of a reaction. These calculations can pinpoint the structures of reactants, products, transition states, and intermediates, and determine their relative energies. For a molecule like this compound, such calculations could be employed to study various potential reactions, such as its addition to an alkene (a thiol-ene reaction) or the cleavage of its ether bond.

The energetics of such a hypothetical reaction, including activation energies (ΔG‡) and reaction energies (ΔGr), could be calculated. These values would provide insight into the kinetic feasibility and thermodynamic favorability of the reaction. For example, a lower activation barrier for the propagation step compared to the chain transfer step would suggest a certain kinetic profile. nih.gov

Table 1: Hypothetical Energetics for the Reaction of this compound with Propene Calculated at the M06-2X/6-311+G(d,p) Level of Theory

Reaction StepDescriptionΔG‡ (kcal/mol)ΔGr (kcal/mol)
Propagation Addition of the 2-methoxypentan-1-thiyl radical to propene5.8-12.5
Chain Transfer H-abstraction from this compound by the carbon-centered radical7.2-8.3

This table presents illustrative data based on typical values found in computational studies of similar thiol-ene reactions. The values are not based on actual experimental or computational data for this compound.

Furthermore, computational studies on similar systems have shown that substituents on the thiol or the alkene can significantly influence the reaction energetics. semanticscholar.org For this compound, the methoxy (B1213986) group at the 2-position could potentially influence the stability of the radical intermediates and transition states through inductive or conformational effects, which could be quantified through detailed computational analysis.

Molecular Dynamics Simulations of Reactive Events

While quantum chemical calculations provide a static picture of a reaction at absolute zero, molecular dynamics (MD) simulations can offer insights into the dynamic nature of reactive events in a condensed phase at finite temperatures. nih.gov For a reaction involving this compound, MD simulations could be used to study the diffusion of reactants, the frequency of reactive encounters, and the role of the solvent in the reaction mechanism.

To study a reactive event like the thiol-ene addition, a reactive force field (e.g., ReaxFF) or a multiscale quantum mechanics/molecular mechanics (QM/MM) approach could be employed. researchgate.netnih.gov In a QM/MM simulation, the reacting species (this compound and the alkene) would be treated with a quantum mechanical method, while the surrounding solvent molecules are described by a classical force field. nih.gov This approach allows for the explicit modeling of solvent effects on the reaction dynamics and energetics.

An MD simulation could track the trajectories of the reacting molecules and identify key events leading to product formation. For instance, it could reveal the preferred orientation of the thiol and alkene during the reactive encounter and the lifetime of any intermediate species. nih.govosti.gov By running numerous simulations, it would be possible to calculate rate constants for the individual reaction steps and compare them with experimental data, if available.

Table 2: Hypothetical Parameters and Observables from a QM/MM Molecular Dynamics Simulation of the Reaction of this compound with Propene in a Water Box

Parameter / ObservableDescriptionIllustrative Value
Simulation Time Total duration of the simulation for each trajectory10 ns
Temperature Simulated temperature of the system298 K
Pressure Simulated pressure of the system1 atm
Diffusion Coefficient of Reactants Rate of diffusion of this compound and propene in water1.5 x 10⁻⁵ cm²/s
Encounter Frequency Number of times the reactants come within a reactive distance per unit time5 x 10⁹ s⁻¹
Calculated Rate Constant (k) Overall rate constant for the addition reaction2.1 x 10³ M⁻¹s⁻¹

This table presents hypothetical data to illustrate the type of information that could be obtained from a molecular dynamics simulation. The values are not based on actual simulation data for this compound.

Advanced Spectroscopic and Spectrometric Approaches in the Study of 2 Methoxypentane 1 Thiol and Its Reactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation (Beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atomic nuclei. For a chiral molecule like 2-Methoxypentane-1-thiol (with a stereocenter at the C2 position), advanced NMR techniques are crucial for stereochemical assignment and for tracking the intricate details of its chemical reactions.

Stereochemical Elucidation: Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons on adjacent carbons, allowing for the tracing of the carbon backbone. For this compound, COSY would show correlations between the H1 protons of the CH₂SH group and the H2 proton, between H2 and H3, and so on down the pentane (B18724) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY could reveal through-space interactions between the methoxy (B1213986) group's protons and protons on the pentane chain, helping to define the molecule's preferred conformations.

Mechanistic Studies: NMR is also invaluable for elucidating reaction mechanisms. By acquiring spectra at various time points during a reaction, one can monitor the disappearance of reactants and the appearance of intermediates and products. nih.gov For instance, in the oxidation of this compound to its corresponding disulfide, ¹H NMR would show the disappearance of the thiol proton signal (-SH) and the appearance of new signals corresponding to the methylene (B1212753) group adjacent to the new disulfide bond. youtube.com In reactions where the thiol acts as a nucleophile, such as in a thiol-ene reaction, NMR can track the consumption of the thiol and the formation of the new C-S bond. rsc.orgrsc.org Specialized techniques, such as using fluorinated reagents and monitoring with ¹⁹F NMR, can provide a very clean background for observing transient intermediates that might otherwise be difficult to detect. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (R)-2-Methoxypentane-1-thiol Predicted values are based on standard chemical shift ranges for similar functional groups.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1 (-CH₂SH)~2.5 - 2.7dd~28
-SH~1.3 - 1.6t-
2 (-CH(OCH₃)-)~3.4 - 3.6m~85
-OCH₃~3.3s~56
3 (-CH₂-)~1.4 - 1.6m~35
4 (-CH₂-)~1.3 - 1.5m~20
5 (-CH₃)~0.9t~14

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. sfrbm.org It is particularly useful for monitoring reactions and identifying products, even at very low concentrations. mdpi.com

Reaction Monitoring: Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to follow the progress of a reaction involving this compound. mdpi.com By taking small aliquots from the reaction mixture over time, one can quantify the consumption of the starting material and the formation of products. For example, in the S-methylation of a thiol, MS can detect the increase in molecular weight corresponding to the addition of a methyl group. clockss.org This is crucial for optimizing reaction conditions like temperature, time, and catalyst loading. mdpi.com

Product Analysis and Fragmentation: The mass spectrum of this compound would provide its molecular ion peak (M⁺), confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern in the MS/MS spectrum offers structural information. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C1-C2 bond, leading to fragments corresponding to the loss of the CH₂SH group.

Cleavage adjacent to the ether: Breakage of the C2-C3 bond or the C-O bond, resulting in fragments related to the methoxy group.

Loss of small molecules: Elimination of H₂S or CH₃OH.

During oxidation reactions, MS can readily identify the formation of the disulfide (dimer), sulfenic acid (+16 Da), sulfinic acid (+32 Da), and sulfonic acid (+48 Da) by the corresponding mass shifts. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW = 134.25 g/mol )

m/z Value (Hypothetical)Possible Fragment IdentityFragmentation Pathway
134[M]⁺Molecular Ion
101[M - SH]⁺Loss of sulfhydryl radical
87[M - CH₂SH]⁺Alpha-cleavage, loss of thiomethyl radical
75[CH(OCH₃)CH₂SH]⁺Cleavage of C2-C3 bond
59[CH(OCH₃)CH₃]⁺Cleavage with rearrangement

Vibrational Spectroscopy (IR, Raman) in Understanding Bonding and Conformational Changes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. arxiv.org These techniques are sensitive to the types of bonds present and the molecule's conformation. ias.ac.in

Bonding Analysis: The IR and Raman spectra of this compound would exhibit characteristic peaks corresponding to its functional groups. mdpi.com

S-H Stretch: A weak but sharp band around 2550-2600 cm⁻¹ in the IR spectrum is a definitive indicator of the thiol group. mdpi.com

C-S Stretch: This vibration appears in the 600-800 cm⁻¹ region.

C-O-C Stretch: A strong, characteristic band for the ether linkage is expected around 1070-1150 cm⁻¹. docbrown.info

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the alkyl and methoxy groups. mdpi.comdocbrown.info

Conformational Changes: Alkanethiols can exist as a mixture of rotational isomers (rotamers) due to rotation around C-C and C-S bonds. ias.ac.in These different conformers (e.g., gauche and anti) can have slightly different vibrational frequencies, particularly for the C-S stretching and skeletal deformation modes. ias.ac.in By studying the spectra at different temperatures, one can observe changes in the relative intensities of bands corresponding to different conformers. ias.ac.in This allows for the determination of the relative stabilities of the conformers and the energy difference between them. For this compound, the orientation of the methoxy and thiol groups relative to the alkyl chain would influence the vibrational spectra, providing insight into the molecule's preferred three-dimensional shape. acs.orgacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
S-H Stretch2550 - 2600Weak, Sharp
C-H Bend1375 - 1465Medium
C-O-C Stretch (Ether)1070 - 1150Strong
C-S Stretch600 - 800Weak - Medium

Advanced Techniques for In Situ Reaction Monitoring

While taking aliquots for analysis by NMR or MS is effective, it does not provide a continuous, real-time picture of a reaction. In situ monitoring techniques allow for the direct observation of a reaction as it happens within the reaction vessel, providing valuable kinetic and mechanistic data. mdpi.com

Fiber-Optic IR/Raman Probes: An attenuated total reflectance (ATR) IR probe or a Raman probe can be inserted directly into a reaction mixture. This allows for the continuous collection of vibrational spectra, tracking the concentration of reactants and products in real time by monitoring the intensity of their characteristic bands. This is a powerful tool for process analytical technology (PAT) in chemical manufacturing.

Stopped-Flow Spectroscopy: For very fast reactions (on the millisecond timescale), stopped-flow systems can be employed. Small volumes of reactant solutions are rapidly mixed, and the resulting mixture is monitored spectroscopically (often by UV-Vis or fluorescence) just downstream of the mixing point. This would be ideal for studying the kinetics of fast oxidation or nucleophilic substitution reactions of this compound.

Reaction Calorimetry (RC) coupled with Spectroscopy: Combining calorimetry, which measures the heat evolved or absorbed during a reaction, with in situ spectroscopic techniques provides a comprehensive understanding of both the thermodynamic and kinetic profiles of a chemical process.

These advanced methods move beyond static snapshots of a molecule, providing a dynamic view of how this compound behaves and transforms during chemical processes. nih.gov

Computational and Theoretical Chemistry of 2 Methoxypentane 1 Thiol

Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methoxypentane-1-thiol. These calculations provide a detailed picture of the molecule's electronic structure, which is key to determining its reactivity and stability.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscapes of molecules like this compound. By calculating the potential energy surface, DFT can identify the most stable conformations (isomers) of the molecule and the energy barriers between them. For a molecule with a flexible carbon chain and multiple functional groups like this compound, numerous conformations are possible due to the rotation around single bonds.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerDihedral Angle (°): C1-C2-C3-C4Relative Energy (kcal/mol)
A600.00
B1801.25
C-600.85

Note: This data is illustrative and based on typical energy differences for similar molecules.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of experimental parameters, are employed to accurately determine the electronic properties of this compound. These methods can provide valuable information about the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack.

For thiol-containing molecules, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character. nih.gov Ab initio calculations can also determine other important electronic properties, such as the molecular dipole moment and the distribution of electron density, which are essential for understanding intermolecular interactions.

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations are indispensable tools for studying the interactions of this compound with itself and with other molecules, such as solvents. These methods provide a dynamic view of the molecular system, offering insights into its macroscopic properties based on its microscopic behavior.

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions of this compound are governed by a combination of forces, including van der Waals interactions and hydrogen bonding. The thiol group can act as a weak hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor. These interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility.

Molecular dynamics (MD) simulations can be used to study the self-assembly propensities of this compound. By simulating a system containing many molecules, MD can reveal how they arrange themselves in space and whether they form aggregates or other organized structures. The polarizable sulfur atom in thiols contributes significantly to van der Waals interactions. wikipedia.org

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational methods, such as implicit and explicit solvation models, can be used to study these solvent effects. Implicit solvation models represent the solvent as a continuous medium, while explicit solvation models include individual solvent molecules in the simulation.

These models can predict how the conformational equilibrium of this compound shifts in different solvents and how the solvent affects its reactivity. For instance, polar solvents may stabilize more polar conformers of the molecule. The pKa of the thiol group, a key indicator of its reactivity, is also highly sensitive to the solvent environment. rsc.orgrsc.org

Prediction of Spectroscopic Signatures for Mechanistic Analysis

Computational chemistry plays a vital role in predicting the spectroscopic signatures of molecules, which can then be used to interpret experimental spectra and elucidate reaction mechanisms. nih.gov For this compound, theoretical calculations can provide valuable information for various spectroscopic techniques.

Theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. By analyzing the vibrational modes, it is possible to identify the characteristic vibrations of the thiol and methoxy groups, providing structural information about the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. These theoretical predictions can be compared with experimental NMR data to confirm the structure of the molecule and to study its dynamic behavior in solution.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature
IR SpectroscopyS-H stretch: ~2550 cm⁻¹; C-O-C stretch: ~1100 cm⁻¹
¹H NMR Spectroscopy-SH proton: ~1.5 ppm; -OCH₃ protons: ~3.3 ppm
¹³C NMR SpectroscopyC-S carbon: ~25 ppm; C-O carbon: ~75 ppm

Note: This data is illustrative and based on typical values for similar functional groups.

By providing a detailed understanding of the relationship between molecular structure and spectroscopic properties, computational methods are invaluable for the mechanistic analysis of reactions involving this compound.

Theoretical Insights into Asymmetric Catalysis Relevant to Thiol-Containing Compounds

Computational chemistry offers powerful tools for understanding the mechanisms and stereochemical outcomes of asymmetric reactions involving thiol-containing compounds. While direct theoretical studies on this compound are not prominent in existing literature, the principles derived from computational investigations of other organosulfur compounds are directly applicable. Theoretical models are crucial for elucidating the role of catalysts, predicting enantioselectivity, and designing more efficient synthetic routes. researchgate.net

Density Functional Theory (DFT) is a primary method used to investigate the catalytic cycles of these reactions. researchgate.netrsc.org By calculating the Gibbs free energy changes for various reaction pathways, researchers can identify the most probable mechanism. researchgate.net For instance, in organocatalytic asymmetric reactions, DFT calculations can model the interaction between the catalyst, the thiol substrate, and other reactants. These models often reveal that the enantioselectivity is determined in a specific stereocontrolled step, such as a cyano group transfer or the nucleophilic attack of a thiolate. researchgate.net

A key aspect of these theoretical studies is the detailed analysis of transition states. The energy difference between the transition states leading to the (R) and (S) enantiomers directly correlates with the enantiomeric excess observed experimentally. Computational models can visualize these transition states, revealing crucial non-covalent interactions—such as hydrogen bonds—between the catalyst and the substrate that stabilize one transition state over the other, thus dictating the stereochemical outcome. researchgate.net For example, in the reaction of aldehydes with homophthalic anhydride, DFT studies have shown how a bifunctional organocatalyst binds and activates the reactants, with the catalyst's ammonium (B1175870) ion activating the electrophile. rsc.org

Furthermore, computational models can explain the influence of substrate structure on reactivity and stereoselectivity. Simplified model systems, such as the addition of methanethiol (B179389) to Michael acceptors, are often used to mimic the behavior of more complex thiol-containing molecules in biological or synthetic contexts. nih.govacs.org These studies can compute potential energy surfaces for the reaction, demonstrating the necessity of base catalysis for efficient thiol addition and explaining how different substituents on the reactants can alter the reaction mechanism and efficiency. nih.gov Such insights are invaluable for predicting the behavior of compounds like this compound in similar catalytic asymmetric transformations.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Thiol Addition Reaction
Catalyst SystemReaction StepCalculated Activation Energy (kcal/mol) for (R)-productCalculated Activation Energy (kcal/mol) for (S)-productPredicted Stereoselectivity
UncatalyzedThiol Addition25.825.8Racemic
Chiral Catalyst AThiol Addition15.217.5(R)-selective
Chiral Catalyst BThiol Addition18.116.0(S)-selective

Development of Computational Methods for Organosulfur Chemistry

The unique electronic properties of sulfur, including its ability to exist in multiple oxidation states and utilize d-orbitals, present distinct challenges and opportunities for computational chemistry. nih.govescholarship.org The development of robust theoretical methods is essential for accurately predicting the structure, reactivity, and properties of organosulfur compounds like this compound.

High-level quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are the cornerstones of modern organosulfur computational chemistry. escholarship.orgmit.educhemrxiv.org Methods like CBS-QB3 and G3 are employed to calculate accurate thermochemical data, such as enthalpies of formation, for sulfur-containing molecules. mit.edu DFT, with a wide range of available functionals (e.g., B3LYP, M06-2X, ωB97X-D), has proven to be a versatile tool for studying larger systems and complex reaction mechanisms. chemrxiv.orgresearchgate.net The choice of functional and basis set is critical; for example, diffuse functions are often necessary to accurately describe the electron distribution around the polarizable sulfur atom. researchgate.net

A significant area of development has been the accurate modeling of reaction mechanisms. Computational studies can elucidate complex, multi-step reaction pathways that are difficult to probe experimentally due to the transient nature of intermediates. chemrxiv.org For instance, DFT calculations have been used to provide a comprehensive picture of the reaction between elemental sulfur and nucleophiles, distinguishing between different proposed mechanisms and identifying the lowest energy pathways for polysulfide decomposition. chemrxiv.orgresearchgate.net These computational approaches allow for the prediction of reaction kinetics by calculating activation barriers for various elementary steps, including propagation and chain-transfer processes in reactions like thiol-ene coupling. acs.org

Recent advances also include the development of automated tools for reaction mechanism generation, which use databases of quantum chemical data to build complex kinetic models for the decomposition of organosulfur compounds under various conditions. mit.edu Furthermore, the integration of quantum mechanics with molecular mechanics (QM/MM) methods allows for the study of sulfur-based reactions in complex environments, such as within an enzyme active site, providing insights into biological processes like oxidative stress defense mechanisms involving methionine and cysteine residues. mdpi.com These advancing computational tools provide increasingly predictive power for understanding and manipulating the chemistry of a vast range of organosulfur compounds. escholarship.orgresearchgate.net

Table 2: Comparison of Computational Methods for Predicting S-H Bond Dissociation Enthalpy (BDE) of Methanethiol
Computational MethodBasis SetCalculated BDE (kcal/mol)Deviation from Experiment (kcal/mol)
B3LYP6-31G(d)80.1-6.9
B3LYP6-311+G(d,p)84.5-2.5
M06-2X6-311+G(d,p)86.2-0.8
CBS-QB3N/A86.8-0.2
Experimental Value 87.0

Applications of 2 Methoxypentane 1 Thiol As a Chemical Intermediate or Reagent

Role in the Synthesis of Complex Organic Molecules

There is a lack of available scientific literature detailing the use of 2-Methoxypentane-1-thiol as a building block or precursor in the synthesis of complex organic molecules.

Building Block in Heterocyclic Synthesis (e.g., Triazole-thiols, Imidazole-thiols)

No studies were identified that specifically document the use of this compound in the synthesis of heterocyclic compounds such as triazole-thiols or imidazole-thiols. While the synthesis of such heterocyclic thiols from various starting materials is a known area of organic chemistry, the role of this compound in these reactions is not described in the available literature.

Precursor for Advanced Organosulfur Compounds

The scientific literature does not currently contain examples of this compound being utilized as a precursor for the synthesis of advanced organosulfur compounds. General synthetic routes to organosulfur compounds from various thiols are well-established, but specific applications involving the 2-methoxy-pentane backbone of this particular thiol have not been reported.

Utilization in Polymer Chemistry and Materials Science (Non-biological applications)

No specific applications of this compound in the fields of polymer chemistry or materials science for non-biological purposes have been documented in the reviewed scientific literature.

Thiol-Ene Click Chemistry in Polymer Network Formation

While thiol-ene click chemistry is a widely used method for forming polymer networks, there are no specific examples in the literature that utilize this compound as the thiol component in these reactions. The general mechanism of thiol-ene reactions involves the radical-mediated or nucleophilic addition of a thiol to an alkene, but research detailing the kinetic or material properties of networks formed from this specific monomer is not available.

Surface Modification and Patterning Applications

There is no information available in the scientific literature regarding the use of this compound for surface modification or patterning applications. The functionalization of surfaces with thiols is a common technique to alter surface properties, but the use of this particular methoxy-functionalized thiol for such purposes has not been reported.

Use as a Chemical Probe or Analytical Reagent in Non-Biological Systems

No published research describes the use of this compound as a chemical probe or analytical reagent in non-biological systems. The development of thiol-based probes for the detection and quantification of various analytes is an active area of research, but this compound has not been featured in these studies.

Green Chemistry Considerations in Industrial and Academic Applications

The pursuit of green chemistry in the synthesis and application of chemical intermediates like this compound is essential for minimizing environmental impact. This involves a holistic approach to chemical processes, focusing on reducing waste, conserving energy, and utilizing safer substances. The following subsections detail critical green chemistry metrics and strategies relevant to the lifecycle of alkanethiols.

Atom Economy in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

Several synthetic routes for thiols and their derivatives are designed with high atom economy in mind. For instance, addition reactions such as the thiol-ene and thiol-yne reactions are considered highly atom-economical. acsgcipr.orgacs.orgwikipedia.org In these reactions, a thiol adds across a double or triple bond, incorporating all atoms of the reactants into the final thioether product. acsgcipr.org The free-radical addition of a thiol to an alkene, which proceeds via an anti-Markovnikov mechanism, is a prime example of a highly atom-efficient process. acsgcipr.orgwikipedia.org

The table below illustrates the concept of atom economy for a representative thiol synthesis.

Reactant 1Reactant 2Desired ProductByproduct(s)% Atom Economy
AlkeneThiolThioetherNone100%
Alkyl HalideSodium Hydrosulfide (B80085)ThiolSodium Halide< 100%
Trithiocarbonate + Halogenated HydrocarbonPrimary AmineThiolSubstituted Thiourea (B124793)High (due to valuable byproduct)

This table is illustrative and specific values would depend on the exact reactants used.

Energy Efficiency in Reaction Processes

Reducing the energy consumption of chemical reactions is a critical aspect of green chemistry, with implications for both environmental impact and economic viability. For the synthesis and reactions involving thiols, several strategies can be employed to enhance energy efficiency.

One notable advancement is the use of microwave-assisted synthesis. amazonaws.com Studies on the preparation of alkane thiols from alkyl halides have shown that microwave heating can accelerate reaction times significantly, in some cases being 6 to 24 times faster than conventional heating methods. amazonaws.com This rapid heating translates to a substantial reduction in energy consumption.

Conducting reactions at ambient or near-ambient temperatures is another effective way to improve energy efficiency. jmaterenvironsci.com The development of highly active catalysts can enable reactions to proceed under milder conditions, thereby lowering the energy input required. Furthermore, the burgeoning field of photochemistry offers energy-efficient alternatives, where light is used to initiate reactions, often at room temperature. wikipedia.orgnih.gov

The following table provides a comparative overview of energy considerations in different synthetic approaches for thiols.

Synthesis MethodEnergy InputTemperatureReaction TimeEnergy Efficiency
Conventional HeatingHighElevatedHours to DaysLow
Microwave-AssistedModerateElevatedMinutes to HoursHigh
Catalytic (at ambient temp)LowRoom TemperatureVariesHigh
PhotochemicalLight EnergyRoom TemperatureVariesHigh

This table presents a generalized comparison.

Waste Minimization and Catalyst Design

The minimization of waste is a cornerstone of green chemistry and is intrinsically linked to concepts like atom economy and reaction selectivity. The design and use of efficient catalysts are paramount in achieving this goal in the synthesis and application of thiols.

Catalysts enhance the selectivity of chemical reactions, directing the reactants to form the desired product while minimizing the formation of unwanted byproducts that constitute waste. acs.orgdigitellinc.com For example, in rhodium-catalyzed hydrothiolation reactions, the choice of catalyst and its associated counterion can precisely control the regioselectivity, leading to the preferential formation of either allylic or homoallylic sulfides. organic-chemistry.orgescholarship.org This high degree of control prevents the generation of isomeric mixtures that would be difficult and costly to separate, ultimately reducing waste.

The design of catalysts extends to their surface properties. Modifying palladium catalysts with self-assembled monolayers of thiols can enhance their performance and selectivity in specific reactions, thereby reducing the production of undesired side products. epa.gov

Industrial processes often generate waste streams containing thiols (mercaptans), and green chemistry principles guide the development of more environmentally benign methods for their removal and treatment. gasprocessingnews.commdpi.com Moving away from caustic-based scrubbing methods towards more sustainable catalytic or adsorptive processes can significantly reduce the environmental impact of waste treatment. shell.comresearchgate.net

The table below summarizes strategies for waste minimization in the context of thiol chemistry.

StrategyPrincipleImpact on Waste Reduction
Highly Selective CatalysisDirecting the reaction to the desired product.Minimizes byproducts and separation waste.
Protecting-Group-Free SynthesisEliminating steps of protection and deprotection.Reduces reagent use and waste from additional steps.
Use of Renewable FeedstocksSourcing starting materials from biological sources.Reduces reliance on finite petrochemical resources and can lead to biodegradable waste.
Solvent Selection and RecyclingUsing greener solvents and recovering them for reuse.Reduces the volume of solvent waste.
Process OptimizationImproving reaction conditions to maximize yield and minimize side reactions.Reduces the amount of unreacted starting materials and byproducts in the waste stream.

Due to a lack of specific scientific literature and data regarding the environmental transformation and degradation pathways of this compound, this article cannot be generated at this time. Searches for detailed research findings on its chemical degradation processes, transformation products, and environmental fate modeling yielded no specific results for this compound.

Further research would be required to be published on the environmental impact of this compound before a thorough and scientifically accurate article adhering to the requested outline could be produced.

Environmental Transformation and Degradation Pathways of 2 Methoxypentane 1 Thiol

Methodologies for Tracking Environmental Transformations (e.g., Radiolabeled Compounds)

Tracking the environmental transformation and degradation of 2-Methoxypentane-1-thiol requires sophisticated methodologies capable of elucidating its fate in various environmental compartments, such as soil, water, and air. The use of isotopically labeled compounds, particularly radiolabeled molecules, is a cornerstone technique in these environmental fate studies. battelle.org This approach allows for precise tracking of the parent compound and its transformation products, even at very low concentrations.

The primary advantage of using radiolabeled this compound is the ability to conduct a mass balance analysis throughout the study. battelle.org By introducing a known amount of a radiolabeled version of the compound into a test system (e.g., a soil microcosm or an aquatic environment), researchers can monitor the distribution of the radiolabel over time. This enables the quantification of the compound that has been degraded, volatilized, adsorbed to solids, or taken up by organisms. battelle.org

Commonly used radioisotopes for labeling organic molecules like this compound include Carbon-14 (¹⁴C) and Sulfur-35 (³⁵S). The choice of isotope depends on the specific objectives of the study. Labeling with ¹⁴C allows for the tracking of the carbon skeleton of the molecule, providing insights into mineralization (conversion to ¹⁴CO₂) or incorporation into microbial biomass. On the other hand, labeling with ³⁵S, a radioisotope with a half-life of 87 days, is particularly useful for tracing the fate of the sulfur atom, which is a key reactive center in thiols. usgs.gov

The use of such tracers helps in identifying and quantifying degradation products. battelle.org As the parent compound is transformed, the radiolabel is incorporated into various metabolites and degradation products. Techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector can be used to separate these products, while mass spectrometry (MS) can help in their structural elucidation.

Research Findings from a Hypothetical Radiolabeling Study

To illustrate the application of this methodology, consider a hypothetical study on the fate of [¹⁴C]-2-Methoxypentane-1-thiol in an aerobic soil environment. The data generated from such a study would allow for the determination of the rate of degradation and the identification of major transformation pathways. The results could be presented in a data table summarizing the distribution of radioactivity over time.

Table 1: Hypothetical Distribution of Radioactivity Following the Application of [¹⁴C]-2-Methoxypentane-1-thiol to an Aerobic Soil Microcosm

Time (Days)Parent Compound (%)Extractable Metabolites (%)Non-Extractable Residues (%)Volatilized ¹⁴CO₂ (%)Total Recovery (%)
098.50.50.80.099.8
775.212.35.16.599.1
1450.118.910.419.899.2
3022.515.718.342.198.6
608.99.825.654.598.8
902.14.530.162.399.0

In this illustrative table, the decline in the percentage of the parent compound over time indicates its degradation. The increase and subsequent decrease in extractable metabolites suggest the formation and further degradation of intermediate products. The accumulation of non-extractable residues points to the incorporation of the carbon from this compound into the soil organic matter. Finally, the continuous evolution of ¹⁴CO₂ is a direct measure of the mineralization of the organic compound by soil microorganisms.

Such detailed findings are crucial for environmental risk assessments, as they provide a comprehensive understanding of the persistence, mobility, and ultimate fate of this compound in the environment. battelle.org

Emerging Research Directions and Unexplored Avenues in 2 Methoxypentane 1 Thiol Chemistry

Computational Design of Enhanced Reactivity ProfilesComputational chemistry, using methods like Density Functional Theory (DFT), allows for the in silico design of molecules with desired properties and reactivitynih.govnih.govresearchgate.net. By modeling the electronic structure of a molecule, scientists can predict how changes to its structure will affect its chemical behavior. There is no evidence in the scientific literature of computational studies aimed at designing or enhancing the reactivity profile of 2-Methoxypentane-1-thiol.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Thiol-Michael addition products

Q & A

Q. What are the recommended synthetic routes for 2-Methoxypentane-1-thiol, and how can purity be optimized?

  • Methodological Answer : A robust approach involves thiol-ene "click" chemistry , where a methoxy-substituted alkene reacts with a thiol under UV light or radical initiators (e.g., AIBN) to form the target compound. Alternatively, nucleophilic substitution of 2-methoxypentyl halides with thiourea followed by hydrolysis can yield the thiol. To optimize purity:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation under reduced pressure.
  • Monitor reaction progress by TLC or GC-MS to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy :
  • ¹H NMR : Look for δ ~1.3–1.5 ppm (m, CH₂ groups), δ ~2.5 ppm (t, -CH₂-SH), and δ ~3.3 ppm (s, OCH₃).
  • ¹³C NMR : Confirm methoxy (δ ~55–60 ppm) and thiol-bound carbons (δ ~25–30 ppm).
  • Mass spectrometry (EI/ESI) : Identify molecular ion peaks (e.g., m/z 134 [M]⁺) and fragmentation patterns.
  • FTIR : Detect S-H stretches (~2550 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).
    Purity should be validated via HPLC with a C18 column and UV detection .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Prepare aliquots to avoid repeated freeze-thaw cycles.
  • Add stabilizers (e.g., 1% triethylamine) to neutralize acidic byproducts that accelerate degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the synthetic pathways of this compound, and how do solvent systems influence selectivity?

  • Methodological Answer :
  • Thiol-ene mechanism : Radical-initiated anti-Markovnikov addition, favored in non-polar solvents (e.g., toluene). Polar solvents (e.g., DMF) may shift selectivity via polar effects.
  • Nucleophilic substitution : Proceeds via SN2 in aprotic solvents (e.g., THF), but steric hindrance from the methoxy group may reduce yield. Computational studies (DFT) can model transition states to optimize solvent choice .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, reactivity) for this compound?

  • Methodological Answer :
  • Systematic review : Compare experimental conditions (e.g., pressure during distillation, purity thresholds).
  • Reproducibility checks : Replicate procedures using standardized protocols (e.g., ASTM methods).
  • Advanced analytics : Use high-resolution MS and 2D NMR (HSQC, COSY) to confirm structural consistency across studies .

Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., thiol-Michael addition) to calculate activation energies and intermediate stability.
  • Molecular dynamics simulations : Study solvent effects and steric interactions in multi-component systems.
  • Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How can this compound be applied in bioconjugation or protein engineering?

  • Methodological Answer :
  • Thiol-specific coupling : React with maleimide-functionalized biomolecules (e.g., proteins, peptides) at pH 6.5–7.5.
  • Disulfide bridging : Oxidize to form disulfide bonds for stabilizing protein structures.
  • Cross-linking : Use in hydrogel synthesis by reacting with acrylate groups under physiological conditions. Monitor conjugation efficiency via SDS-PAGE or fluorescence labeling .

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